4-[(1,2,3-Thiadiazol-5-ylcarbamoyl)amino]benzenesulfonic acid
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Overview
Description
Preparation Methods
The synthesis of 4-[(1,2,3-Thiadiazol-5-ylcarbamoyl)amino]benzenesulfonic acid typically involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . The reaction conditions often include the use of absolute ethanol and triethylamine as a base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-[(1,2,3-Thiadiazol-5-ylcarbamoyl)amino]benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(1,2,3-Thiadiazol-5-ylcarbamoyl)amino]benzenesulfonic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(1,2,3-Thiadiazol-5-ylcarbamoyl)amino]benzenesulfonic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In anticancer research, the compound induces apoptosis by activating caspase pathways and inhibiting cell cycle progression .
Comparison with Similar Compounds
4-[(1,2,3-Thiadiazol-5-ylcarbamoyl)amino]benzenesulfonic acid can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole: Known for its antimicrobial and anticancer properties.
1,2,4-Triazole: Exhibits a wide range of biological activities, including antifungal and anticancer effects.
1,3,4-Oxadiazole: Used in the development of new materials and pharmaceuticals due to its stability and bioactivity.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity.
Properties
CAS No. |
675827-14-2 |
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Molecular Formula |
C9H8N4O4S2 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
4-(thiadiazol-5-ylcarbamoylamino)benzenesulfonic acid |
InChI |
InChI=1S/C9H8N4O4S2/c14-9(12-8-5-10-13-18-8)11-6-1-3-7(4-2-6)19(15,16)17/h1-5H,(H2,11,12,14)(H,15,16,17) |
InChI Key |
HFESPRWGESBZKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CN=NS2)S(=O)(=O)O |
Origin of Product |
United States |
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